Cas no 1259236-06-0 (4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid)

4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid is a specialized organic compound featuring a bromofuran moiety linked to a cyanoacrylamide scaffold and a benzoic acid group. Its structural complexity makes it valuable in pharmaceutical and materials research, particularly as a building block for drug discovery or functional materials. The bromine substituent enhances reactivity for further functionalization, while the cyano and carboxylic acid groups provide versatile sites for conjugation or derivatization. This compound is well-suited for applications requiring precise molecular design, such as targeted synthesis of bioactive molecules or advanced polymers. Its stability and defined reactivity profile ensure consistent performance in synthetic workflows.
4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid structure
1259236-06-0 structure
Product name:4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid
CAS No:1259236-06-0
MF:C15H9BrN2O4
MW:361.146962881088
CID:5967671
PubChem ID:51127833

4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[3-(4-bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid
    • 1259236-06-0
    • EN300-1193789
    • Z915382510
    • 4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
    • 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid
    • Inchi: 1S/C15H9BrN2O4/c16-11-6-13(22-8-11)5-10(7-17)14(19)18-12-3-1-9(2-4-12)15(20)21/h1-6,8H,(H,18,19)(H,20,21)/b10-5-
    • InChI Key: MARPKPJQCLIAAH-YHYXMXQVSA-N
    • SMILES: BrC1=COC(=C1)/C=C(/C#N)\C(NC1C=CC(C(=O)O)=CC=1)=O

Computed Properties

  • Exact Mass: 359.97457g/mol
  • Monoisotopic Mass: 359.97457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 103Ų

4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1193789-0.05g
1259236-06-0
0.05g
$246.0 2023-06-08
Enamine
EN300-1193789-50mg
1259236-06-0 90.0%
50mg
$246.0 2023-10-03

4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid Related Literature

Additional information on 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid

Introduction to 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic Acid (CAS No. 1259236-06-0)

4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid, identified by its CAS number 1259236-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid, particularly the presence of a benzoic acid moiety coupled with a cyanopropenamido group and a 4-bromofuran substituent, contribute to its potential as a lead compound in drug discovery.

The benzoic acid backbone is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The introduction of the cyanopropenamido group enhances the compound's solubility and bioavailability, which are critical factors in the development of therapeutic agents. Additionally, the 4-bromofuran moiety introduces a region of electrophilicity that can be exploited for further derivatization, enabling the synthesis of analogs with tailored biological properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid and its potential biological targets. Studies have shown that this compound exhibits inhibitory activity against several enzymes implicated in inflammatory and metabolic diseases. For instance, preliminary in vitro assays have demonstrated its efficacy in suppressing the activity of cyclooxygenase (COX), an enzyme central to the production of pro-inflammatory prostaglandins.

The structural motif of 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid also suggests potential applications in the development of antimicrobial agents. The brominated furan ring is known to disrupt bacterial cell membranes, while the cyanopropenamido group can interfere with essential metabolic pathways. These properties make it an attractive candidate for further investigation as a novel antimicrobial compound.

In the realm of drug discovery, the synthesis of derivatives of 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid has been explored to optimize its pharmacological profile. By modifying the substituents on the benzoic acid ring or introducing additional functional groups, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Techniques such as high-throughput screening and structure-activity relationship (SAR) studies are being employed to identify promising derivatives that could advance towards clinical development.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The structural elements found in 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid bear resemblance to molecules derived from natural sources, which have historically provided a rich pool of lead compounds for drug development. The incorporation of such motifs into synthetic molecules often enhances their biological activity and reduces toxicity, making them more suitable for therapeutic use.

The growing interest in green chemistry principles has also influenced the synthesis of 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid. Researchers are increasingly adopting sustainable methodologies to minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional synthetic routes, aligning with global efforts to promote sustainable practices in pharmaceutical manufacturing.

The future prospects for 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical trials, bringing novel treatments for various diseases closer to reality.

In conclusion, 4-[3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enamido]benzoic acid (CAS No. 1259236-06-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover its potential, this compound is poised to play a crucial role in addressing unmet medical needs and improving patient outcomes.

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